molecular formula C20H21BrN2O2 B287958 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

Número de catálogo B287958
Peso molecular: 401.3 g/mol
Clave InChI: KEEXONMGXLKWEZ-KPKJPENVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one, also known as BRD6898, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. The compound was first synthesized in 2011 and has since been the subject of numerous scientific studies exploring its mechanism of action and potential applications.

Mecanismo De Acción

BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones, which are proteins that help package DNA in the nucleus, and recruit other proteins that control gene transcription. 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one works by binding to the bromodomain of BRD4, preventing it from interacting with acetylated histones and inhibiting its activity.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one can induce apoptosis, or programmed cell death, in cancer cells. The compound also inhibits the expression of genes that are involved in cell cycle progression and DNA replication, which can lead to cell cycle arrest and prevent cancer cell growth. In addition, 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one has been shown to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one in lab experiments is its specificity for BRD4, which means that it can target cancer cells while sparing healthy cells. However, one limitation is that the compound may not be effective against all types of cancer, and further research is needed to determine its efficacy in different cancer types.

Direcciones Futuras

There are several potential future directions for research on 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one. One area of interest is the development of combination therapies that incorporate 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one with other cancer treatments, such as chemotherapy or immunotherapy. Another potential direction is the investigation of 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one as a treatment for other diseases, such as inflammatory disorders or viral infections. Additionally, further research is needed to optimize the dosing and delivery of 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one in order to maximize its therapeutic potential.

Métodos De Síntesis

The synthesis of 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one involves several steps, beginning with the reaction of 4-bromoacetophenone with ethyl cyanoacetate to form the intermediate compound 4-bromo-2-cyano-3-phenylbut-2-enoic acid ethyl ester. This intermediate is then reacted with dimethylamine and paraformaldehyde to form the final product, 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one.

Aplicaciones Científicas De Investigación

4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast, lung, and colon cancer. The compound works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By blocking the activity of BRD4, 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one can prevent the growth and proliferation of cancer cells.

Propiedades

Nombre del producto

4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

Fórmula molecular

C20H21BrN2O2

Peso molecular

401.3 g/mol

Nombre IUPAC

4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C20H21BrN2O2/c1-4-22-18-11-8-15(21)13-17(20(18)25)19(24)12-7-14-5-9-16(10-6-14)23(2)3/h5-13H,4H2,1-3H3,(H,22,25)/b12-7+

Clave InChI

KEEXONMGXLKWEZ-KPKJPENVSA-N

SMILES isomérico

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)N(C)C)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)N(C)C)Br

SMILES canónico

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)N(C)C)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.